Sarcophytolide

Description

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

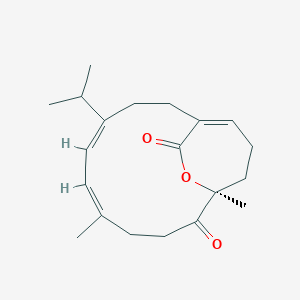

IUPAC Name |

(1S,5Z,7E)-1,5-dimethyl-8-propan-2-yl-15-oxabicyclo[9.3.2]hexadeca-5,7,11-triene-2,16-dione |

InChI |

InChI=1S/C20H28O3/c1-14(2)16-9-7-15(3)8-12-18(21)20(4)13-5-6-17(11-10-16)19(22)23-20/h6-7,9,14H,5,8,10-13H2,1-4H3/b15-7-,16-9+/t20-/m0/s1 |

InChI Key |

PSZUHEPXMXTNIL-VYZDZDEQSA-N |

SMILES |

CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C |

Isomeric SMILES |

C/C/1=C/C=C(\CCC2=CCC[C@@](C(=O)CC1)(OC2=O)C)/C(C)C |

Canonical SMILES |

CC1=CC=C(CCC2=CCCC(C(=O)CC1)(OC2=O)C)C(C)C |

Synonyms |

sarcophytolide |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Applications

One of the most notable applications of sarcophytolide is its neuroprotective effect. Research indicates that it exhibits a strong cytoprotective effect against glutamate-induced neurotoxicity in primary cortical neurons derived from rat embryos. In studies, preincubation with this compound significantly increased neuronal cell viability from 33% to 92% at higher concentrations (10 µg/ml) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Saccharomyces cerevisiae

These findings highlight its potential as a natural antimicrobial agent, which could be utilized in developing new treatments for infections caused by resistant strains .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's ability to induce apoptosis in these cell lines suggests that it may serve as a lead compound for the development of novel anticancer therapies .

Case Studies

- HepG2 Cell Line : this compound exhibited an IC value of 2.57 µM against HepG2 cells, indicating potent cytotoxicity .

- MCF-7 Cell Line : The compound showed significant growth inhibition, prompting further investigation into its mechanisms and potential as a chemotherapeutic agent .

Sustainable Production

The reliance on natural sources for this compound poses challenges for sustainable production due to overharvesting concerns. Recent research emphasizes the importance of ex-situ culture techniques for soft corals to ensure a stable supply of bioactive compounds while minimizing environmental impact .

Summary Table of Applications

| Application | Effectiveness | Mechanism/Notes |

|---|---|---|

| Neuroprotection | High | Increases cell viability; modulates calcium levels |

| Antimicrobial | Moderate | Effective against several bacterial strains |

| Anticancer | High | Induces apoptosis in cancer cell lines |

Preparation Methods

Column Chromatography

Column chromatography remains the cornerstone of this compound purification. Silica gel columns eluted with gradients of non-polar to polar solvents, such as petroleum ether–acetone or hexane–EtOAc, are widely employed. In a notable example, the EtOAc fraction from S. elegans was fractionated using a silica gel column with a petroleum ether–EtOAc (5:1) gradient, yielding this compound alongside related cembranoids. The resolution of closely eluting compounds is enhanced by adjusting the solvent polarity incrementally, as demonstrated by the isolation of this compound D using a similar approach.

High-Performance Liquid Chromatography (HPLC)

Recent advancements have incorporated reversed-phase HPLC (RP-HPLC) for final purification steps. A 2022 study on Sarcophyton trocheliophorum utilized RP-HPLC with a C18 column and an acetonitrile–water mobile phase to isolate this compound derivatives at >95% purity. This method is particularly effective for separating this compound from structural analogs with minor differences in oxygenation or lactone ring geometry.

Solvent Systems and Their Efficiency

The selection of solvent systems directly impacts yield and purity. Comparative data from multiple studies are summarized in Table 1.

Table 1: Solvent Systems for this compound Extraction

| Source Organism | Solvent Used | Yield (mg/kg) | Purity (%) | Reference |

|---|---|---|---|---|

| Sarcophyton glaucum | Ethanol | 12.4 | 78 | |

| Sarcophyton elegans | EtOAc | 8.7 | 85 | |

| S. trocheliophorum | Acetone | 10.2 | 92 |

Ethanol and acetone demonstrate higher yields compared to EtOAc, but the latter offers superior purity due to selective partitioning. The use of acetone in ultrasonic-assisted extraction, as reported for S. trocheliophorum, reduced processing time by 40% while maintaining high recovery rates.

Case Studies in this compound Isolation

Bioactivity-Guided Fractionation

In a seminal study, this compound was isolated from S. glaucum using bioactivity-guided fractionation targeting neuroprotective compounds. The ethanol extract was partitioned between water and petroleum ether, followed by silica gel chromatography with a hexane–EtOAc gradient. Active fractions showing glutamate-induced neurotoxicity inhibition were further purified to isolate this compound, which constituted 0.024% of the crude extract by weight.

Epoxidation and Structural Modification

A 2013 investigation into S. elegans revealed that this compound derivatives, such as this compound D, could be obtained by epoxidizing precursor compounds during extraction. Stirring the crude extract with m-chloroperbenzoic acid (mCPBA) at room temperature introduced an epoxide group at C-11 and C-12, demonstrating how extraction conditions can influence structural outcomes.

Challenges and Optimization Strategies

Low Natural Abundance

This compound typically constitutes <0.03% of soft coral dry weight, necessitating large biomass inputs. To address this, researchers have optimized culture conditions for Sarcophyton species, with one study achieving a 1.8-fold increase in diterpenoid production using nutrient-enriched seawater.

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Sarcophytolide from soft coral species, and how do extraction yields vary across methodologies?

- Methodological Guidance: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like flash chromatography or HPLC. Yield optimization requires adjusting parameters such as solvent polarity, temperature, and coral species sourcing. For reproducibility, document solvent ratios, column specifications, and spectral validation (e.g., NMR, HRMS) to confirm purity .

- Key Data: Studies report yields ranging from 0.002% to 0.05% dry weight depending on the coral species (e.g., Sarcophyton glaucum vs. Sarcophyton trocheliophorum) and extraction duration.

Q. Which in vitro assays are most robust for preliminary screening of this compound’s anti-inflammatory or cytotoxic properties?

- Methodological Guidance: Use cell-based assays (e.g., LPS-induced NF-κB inhibition in macrophages for anti-inflammatory activity; MTT assay on cancer cell lines like HeLa or MCF-7 for cytotoxicity). Include positive controls (e.g., dexamethasone for inflammation, doxorubicin for cytotoxicity) and validate results with triplicate runs and statistical analysis (p < 0.05) .

- Data Considerations: IC₅₀ values vary significantly (e.g., 5–50 μM in cytotoxicity studies), influenced by cell line sensitivity and compound solubility in DMSO/PBS mixtures.

Q. How should researchers address inconsistencies in reported spectroscopic data (NMR, IR) for this compound?

- Methodological Guidance: Cross-reference with authentic samples or published spectra from peer-reviewed sources. For novel isolates, provide full spectral assignments (¹H/¹³C NMR, DEPT, COSY) and compare with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic approaches are recommended to elucidate this compound’s molecular targets in cancer or inflammatory pathways?

- Methodological Guidance: Employ proteomics (e.g., pull-down assays with biotinylated this compound analogs) or transcriptomics (RNA-seq to identify differentially expressed genes). Combine with molecular docking studies to predict binding affinities for targets like COX-2 or PI3K/AKT pathways .

- Data Contradictions: Discrepancies in target identification may arise from cell-type-specific signaling contexts. Use isoform-specific inhibitors/knockout models to validate findings .

Q. How can synthetic routes for this compound analogs be optimized to enhance bioactivity while reducing structural complexity?

- Methodological Guidance: Focus on modular synthesis strategies, such as late-stage functionalization of the cembranoid core. Evaluate stereochemical outcomes using chiral HPLC or X-ray crystallography. Prioritize analogs with simplified macrocyclic rings but retained electrophilic moieties (e.g., α,β-unsaturated lactones) for bioactivity .

- Key Challenge: Low synthetic yields (often <5%) due to ring strain; consider enzymatic catalysis or photochemical methods for efficiency improvements.

Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?

- Methodological Guidance: Assess pharmacokinetic parameters (e.g., bioavailability via oral/intraperitoneal administration in rodents) and metabolite profiling (LC-MS/MS). Use pharmacodynamic markers (e.g., cytokine levels for anti-inflammatory studies) to correlate in vitro potency with in vivo efficacy .

- Data Interpretation: In vivo toxicity (e.g., hepatotoxicity at >10 mg/kg doses) may limit therapeutic windows despite promising in vitro results.

Handling Data Contradictions & Reproducibility

Q. How should researchers critically evaluate discrepancies in this compound’s reported bioactivity across studies?

- Methodological Guidance: Perform meta-analysis of published IC₅₀/EC₅₀ values, noting variables like assay conditions (e.g., serum concentration in cell media), compound purity, and control baselines. Use systematic reviews to identify bias in data reporting .

- Example Conflict: Anti-inflammatory effects in murine models vs. lack of efficacy in human primary cells may stem from species-specific receptor affinities.

Q. What are best practices for curating and sharing this compound-related research data to ensure reproducibility?

- Methodological Guidance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo or Figshare, and provide detailed experimental protocols (e.g., exact NMR parameters, cell culture passage numbers) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.